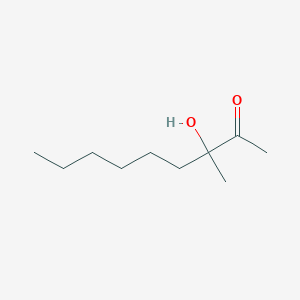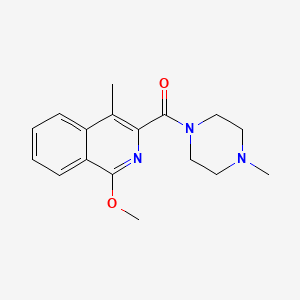
Isothiocyanatotri(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isothiocyanatotri(propan-2-yl)silane is a chemical compound with the molecular formula C10H21NSSi It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isothiocyanatotri(propan-2-yl)silane can be synthesized through a one-pot process involving the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate salts. These salts are then decomposed using cyanuric acid as the desulfurylation reagent to yield the desired isothiocyanate product . The choice of solvent and reaction conditions, such as temperature and pH, play a crucial role in the successful formation of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure high purity and minimal by-products. The use of advanced equipment and automation helps in achieving consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Isothiocyanatotri(propan-2-yl)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Hydrolysis: The compound reacts with water to form silanols and other products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution can yield various substituted silanes, while hydrolysis typically produces silanols and other hydrolyzed products.
Aplicaciones Científicas De Investigación
Isothiocyanatotri(propan-2-yl)silane has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism of action of isothiocyanatotri(propan-2-yl)silane involves its interaction with various molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, such as thiols and amines, forming covalent bonds. This reactivity underlies its ability to modify proteins and other biomolecules, potentially leading to biological effects such as enzyme inhibition and modulation of signaling pathways .
Comparación Con Compuestos Similares
Isothiocyanatotri(propan-2-yl)silane can be compared with other similar compounds, such as:
Triisopropylsilane: Used as a reducing agent and protecting group in organic synthesis.
Diisopropylaminosilane: Used in atomic layer deposition processes for semiconductor manufacturing.
Bis(diethylamino)silane: Another silane compound used in similar applications as diisopropylaminosilane.
The uniqueness of this compound lies in its isothiocyanate group, which imparts distinct reactivity and potential biological activities not found in other silane compounds.
Propiedades
Número CAS |
89732-56-9 |
|---|---|
Fórmula molecular |
C10H21NSSi |
Peso molecular |
215.43 g/mol |
Nombre IUPAC |
isothiocyanato-tri(propan-2-yl)silane |
InChI |
InChI=1S/C10H21NSSi/c1-8(2)13(9(3)4,10(5)6)11-7-12/h8-10H,1-6H3 |
Clave InChI |
GFPPOVZMUQOBAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


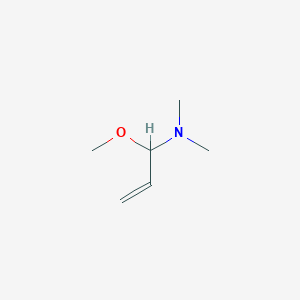

![4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline](/img/structure/B14390514.png)
![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)


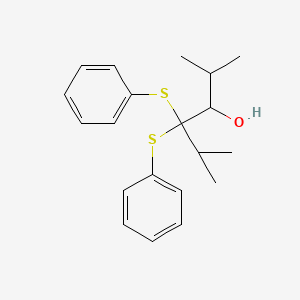
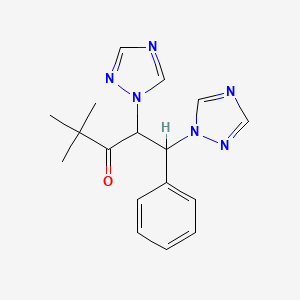

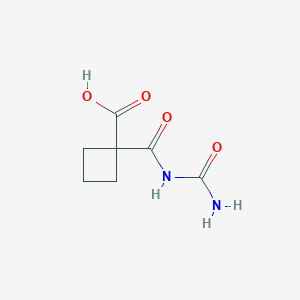
![2-[2-(3-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14390554.png)
